3-Chloroisoquinolin-7-ol

Description

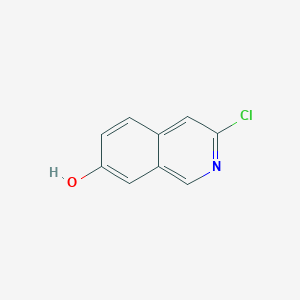

3-Chloroisoquinolin-7-ol is a heterocyclic organic compound with the molecular formula C9H6ClNO. It is a derivative of isoquinoline, featuring a chlorine atom at the third position and a hydroxyl group at the seventh position on the isoquinoline ring.

Properties

IUPAC Name |

3-chloroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-4-6-1-2-8(12)3-7(6)5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVGOEPXVJBHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroisoquinolin-7-ol typically involves the chlorination of isoquinolin-7-ol. One common method includes the reaction of isoquinolin-7-ol with thionyl chloride (SOCl2) under reflux conditions, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloroisoquinolin-7-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in an appropriate solvent.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the chlorine atom.

Oxidation: Isoquinolin-7-one derivatives.

Reduction: Reduced isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Chloroisoquinolin-7-ol serves as a building block for synthesizing various pharmacologically active compounds. It has been investigated for its potential as an anticancer and antimicrobial agent .

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, minimum inhibitory concentrations (MICs) against several bacteria have been documented:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 8 |

- Anticancer Properties : In vitro studies indicate that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

| A549 (lung) | 20 |

The compound's mechanisms of action include inhibition of DNA synthesis, induction of apoptosis, and antioxidant activity due to the presence of the hydroxyl group.

Material Science

In material science, this compound is being explored for its potential applications in developing organic semiconductors and other advanced materials. Its unique electronic properties make it suitable for use in electronic devices, sensors, and photovoltaic applications.

Biological Studies

This compound is utilized as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules. Its ability to modulate key signaling pathways makes it valuable in research focused on cellular processes.

Case Study 1: Anticancer Efficacy

A notable study evaluated the anticancer efficacy of various isoquinoline derivatives, including this compound. The research highlighted its ability to modulate key signaling pathways involved in cell survival and proliferation, particularly through the inhibition of the PI3K/Akt pathway.

Case Study 2: Antimicrobial Activity Assessment

Another study focused on assessing the antimicrobial activity of this compound against a range of bacterial strains. The findings confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential development as an antibiotic agent.

Mechanism of Action

The mechanism of action of 3-Chloroisoquinolin-7-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxyl group and the chlorine atom play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Isoquinolin-7-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.

3-Bromoisoquinolin-7-ol: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

3-Chloroquinolin-7-ol: Similar structure but with a quinoline ring instead of isoquinoline, leading to different chemical properties and applications.

Biological Activity

3-Chloroisoquinolin-7-ol is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a fused benzene and pyridine ring structure. The presence of the chlorine atom at the 3-position and a hydroxyl group at the 7-position contributes to its unique reactivity and biological profile.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, it was found that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 64 µg/mL depending on the bacterial strain tested .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 8 |

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that this compound inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed IC50 values were in the micromolar range, suggesting that it may serve as a lead compound for further development in cancer therapy .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

| A549 (lung) | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound disrupts DNA replication in cancer cells, leading to cell cycle arrest.

- Apoptosis Induction : It triggers apoptotic pathways in tumor cells, which is evidenced by increased levels of caspases and other apoptosis markers.

- Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, thus reducing oxidative stress in cells.

Case Studies

A notable case study involved the synthesis and evaluation of various isoquinoline derivatives, including this compound. The study highlighted its ability to modulate key signaling pathways involved in cell survival and proliferation, particularly through the inhibition of the PI3K/Akt pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.